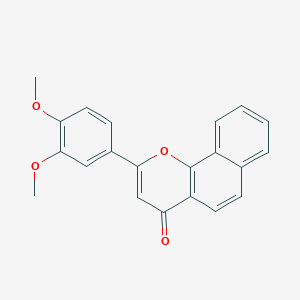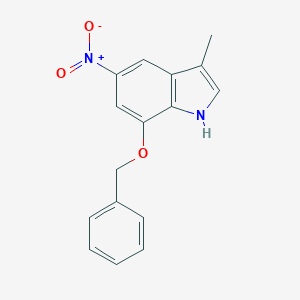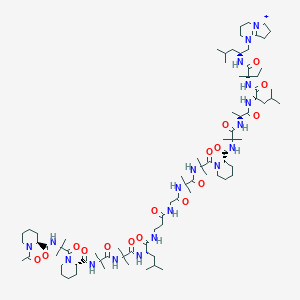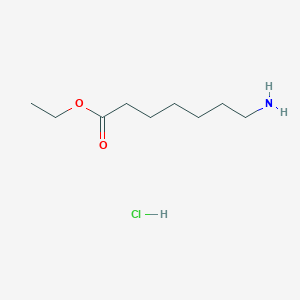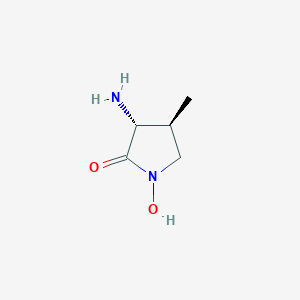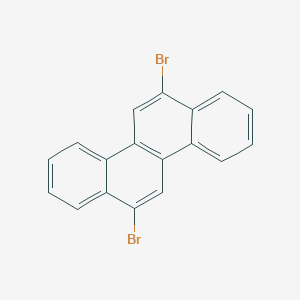
6,12-Dibromochrysene
Vue d'ensemble
Description
6,12-Dibromochrysene is an important intermediate in the synthesis of chrysene derivatives, which are a series of luminescent materials with promising applications and practical value, particularly in the field of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of 6,12-dibromochrysene involves the use of trimethyl phosphate as a solvent and bromine as a bromination agent. The reaction conditions have been optimized to achieve a yield of 75%, with the reaction temperature set at 80°C and bromine added in stages . This method provides an efficient route to obtain 6,12-dibromochrysene, which can then be used to create various derivatives through further chemical reactions.
Molecular Structure Analysis
While the specific molecular structure analysis of 6,12-dibromochrysene is not detailed in the provided papers, the structure of chrysene derivatives has been studied using DFT calculations to understand the effects of substituents on their HOMO and LUMO energy levels . These calculations are crucial for rationalizing the electronic properties of chrysene derivatives and their performance in applications such as OLEDs.
Chemical Reactions Analysis
Chrysene derivatives, including those related to 6,12-dibromochrysene, can undergo various coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig coupling, to introduce aryl, alkynyl, or amino groups . These reactions are significant for modifying the photophysical properties of the chrysene core, leading to large bathochromic shifts in absorption and emission spectra.
Physical and Chemical Properties Analysis
The physical and chemical properties of chrysene derivatives are influenced by their substituents. For instance, the introduction of different groups can result in blue fluorescent emission with high quantum yields, which is desirable for OLED applications . The photophysical properties, such as emission wavelength and quantum efficiency, are key parameters that determine the suitability of these compounds for electronic devices.
Applications De Recherche Scientifique
OLED Material Development
6,12-Dibromochrysene serves as a critical intermediate in the synthesis of luminescent materials for organic light-emitting diodes (OLEDs). Its efficient synthesis, utilizing trimethyl phosphate as a solvent and bromine as a bromination agent, yields a product with significant practical value for OLED material development (Bai Xue-feng, 2013).
Cancer Research
Studies have explored the potential of 6,12-disubstituted chrysene derivatives as anticancer agents. Specifically, these compounds have shown marked activity against colon cancer cell lines, highlighting the potential use of polycyclic aromatic compounds in cancer treatment (B. Banik et al., 2010).
Chiral Polymer Formation
The chiral-selective formation of 1D polymers from 6,12-dibromochrysene, influenced by the type of metal surface, has been demonstrated. This research provides insights into the fabrication of graphene nanoribbons (GNRs) and the role of chiral-selectivity in their formation (T. Pham et al., 2017).
Blue Fluorescent OLEDs
Chrysene derivatives, including those based on 6,12-dibromochrysene, are used for synthesizing blue fluorescent OLEDs. These compounds exhibit high quantum yields and have potential for use as blue emitters in OLED devices (Tien-Lin Wu et al., 2014).
Organic Light Emitting Diodes
Research on doubly boron-doped polycyclic aromatic hydrocarbons, derived from 6,12-dibromochrysene, shows promising results for OLED applications. These compounds feature low-lying LUMO levels and green electroluminescence, suggesting their potential as n-type units in OLEDs (Youfu Xia et al., 2020).
Quantum Chemical Studies
6,12-Dibromochrysene derivatives have been studied through quantum chemical methods to understand their racemization pathways and strain energies, providing valuable insights into the physical and chemical properties of these compounds (Carsten Kind et al., 2003).
Safety And Hazards
Orientations Futures
The use of 6,12-Dibromochrysene in the construction of chiral networks on Au(111) and Cu(111) surfaces represents a promising direction for future research . The ability to construct and characterize these networks could have potential applications in many fields such as chiral recognition, separation, and transformation .
Propriétés
IUPAC Name |
6,12-dibromochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2/c19-17-10-16-12-6-2-4-8-14(12)18(20)9-15(16)11-5-1-3-7-13(11)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULVBMDEPWAFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391063 | |
| Record name | 6,12-dibromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,12-Dibromochrysene | |
CAS RN |
131222-99-6 | |
| Record name | 6,12-dibromochrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,12-DIBROMOCHRYSENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



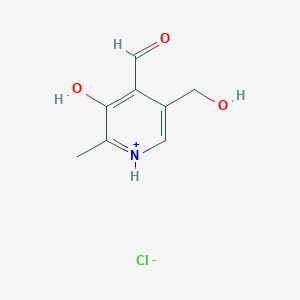
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)
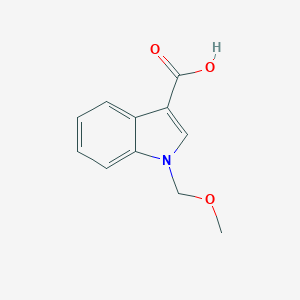
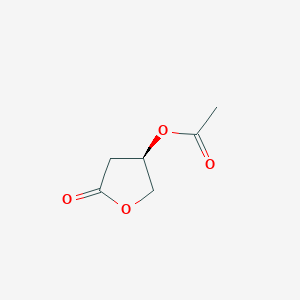
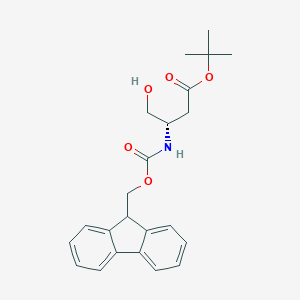
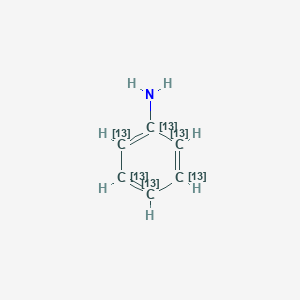
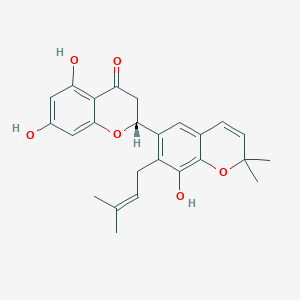
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
